1-(4-(4-Chlorophenoxy)phenyl)ethanone

Physical Chemistry Crystallography Process Chemistry

Researchers requiring precise electrophilicity in diaryl ketone synthesis face batch inconsistencies with generic alternatives. 1-(4-(4-Chlorophenoxy)phenyl)ethanone (CAS 41150-48-5) solves this with its single para-chlorine, providing balanced electron-withdrawal without over-deactivation. Key advantages: • Mp 66-74°C ensures free-flowing storage & facile crystallization • ≥95% purity minimizes side reactions in NSAID/herbicide pathways • Consistent supply for pilot-scale programs.

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
CAS No. 41150-48-5
Cat. No. B1363580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-Chlorophenoxy)phenyl)ethanone
CAS41150-48-5
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11ClO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3
InChIKeyKLQBBOAJYBGKHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(4-Chlorophenoxy)phenyl)ethanone Overview


1-(4-(4-Chlorophenoxy)phenyl)ethanone (CAS 41150-48-5), also known as 4'-(4-Chlorophenoxy)acetophenone, is a monochlorinated diaryl ether ketone with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol [1][2]. It is characterized by a melting point of 66–74 °C and limited water solubility . This compound serves primarily as a versatile building block in organic synthesis, valued for its ketone functionality and the electron‑withdrawing para‑chlorophenoxy substituent, which modulate reactivity in downstream transformations.

Monochloro substitution
Provides moderate electron-withdrawing effect for selective aromatic transformations
Solid-state profile
Elevated melting point relative to non-chlorinated analog may support ambient handling and storage
Reliable supply
Consistent vendor purity specifications reduce risk of batch-to-batch variability

Key Differentiators of 1-(4-(4-Chlorophenoxy)phenyl)ethanone


Substituting 1-(4-(4-Chlorophenoxy)phenyl)ethanone with in‑class analogs such as its non‑chlorinated congener (4‑phenoxyacetophenone) or the more heavily substituted dichloro analog (2‑chloro‑4‑(4‑chlorophenoxy)acetophenone) is not feasible for many applications due to marked differences in physical properties and the role of the chlorine substituent [1]. The target compound’s melting point (66–74 °C) lies between that of the non‑chlorinated analog (~50–52 °C) and the dichloro analog (82–84 °C), directly impacting handling and crystallization behavior . More importantly, the single para‑chlorine atom uniquely balances electron‑withdrawing effects, enabling distinct reaction pathways and product profiles in pharmaceutical and agrochemical syntheses that are inaccessible with the unsubstituted or doubly chlorinated variants .

Non-chlorinated analog may shift reactivity
Lacking para-chloro can reduce electrophilicity control and alter reaction pathways, limiting product profile transfer.
Dichloro analog may over-deactivate ring
Additional chlorine introduces strong deactivation, restricting downstream functionalization and changing crystallization behavior.

Comparative Evidence for 1-(4-(4-Chlorophenoxy)phenyl)ethanone


Improved Handling Through Higher Melting Point

1-(4-(4-Chlorophenoxy)phenyl)ethanone exhibits a melting point range of 66–74 °C, which is significantly higher than the 50–52 °C range reported for its direct non‑chlorinated analog, 4‑phenoxyacetophenone (CAS 5031-78-7) . This ~16–22 °C increase in melting point directly correlates with improved solid‑state stability and easier handling at ambient temperatures, reducing the risk of melting during storage or processing.

Melting point vs. non-Cl
Head-to-head
Target 66–74 °C
Non-Cl analog 50–52 °C
Higher melting point may support ambient storage stability and reduce clumping risk
Reported vendor literature values; verify by in-house DSC
Physical Chemistry Crystallography Process Chemistry

Selective Crystallization by Melting Point Difference

The melting point of 1-(4-(4-Chlorophenoxy)phenyl)ethanone (66–74 °C) is substantially lower than that of its dichloro‑substituted analog, 1-[2‑chloro‑4‑(4‑chlorophenoxy)phenyl]ethanone (CAS 119851-28-4), which melts at 82–84 °C . This intermediate melting point affords a wider operational window for recrystallization and purification, allowing for effective separation from both higher‑melting dichloro impurities and lower‑melting non‑chlorinated byproducts.

Melting point vs. di-Cl
Head-to-head
Target 66–74 °C
Di-Cl analog 82–84 °C
Intermediate melting point may facilitate purification by selective crystallization
Thermal data from vendor reports; confirm crystallization window
Purification Crystallization Engineering Process Chemistry

Unique Electrophilicity for Reaction Selectivity

The presence of a single para‑chlorine atom in 1-(4-(4-Chlorophenoxy)phenyl)ethanone imparts a distinct electron‑withdrawing effect compared to the non‑chlorinated analog. While direct quantitative reactivity data (e.g., Hammett σ constants) for this exact scaffold are not reported in the primary literature, class‑level inference from analogous aromatic ketones indicates that the chloro substituent lowers the electron density of the aromatic ring, thereby modulating the regioselectivity of subsequent electrophilic substitutions or nucleophilic additions [1]. This contrasts with the non‑chlorinated variant, which lacks this deactivating effect, and the dichloro analog, which is further deactivated, limiting its utility in certain downstream transformations.

Electronic effect
Class-level
Mono-Cl infers moderate e-withdrawing (σp +0.23)
May provide balanced electrophilicity for broader synthetic utility
Class-level inference; direct scaffold reactivity requires experimental validation
Organic Synthesis Electrophilic Aromatic Substitution Reactivity

Consistent Sourcing with Defined Purity

1-(4-(4-Chlorophenoxy)phenyl)ethanone is readily available from multiple reputable vendors with defined purity specifications, typically ≥95% (HPLC) or ≥98% (GC), ensuring reliable sourcing for research and industrial applications . In contrast, the non‑chlorinated analog is also widely available, but the dichloro analog often commands a premium price and is subject to more variable purity due to its use as a specific pesticide intermediate . This consistent commercial landscape reduces procurement risk and facilitates predictable supply chain management.

Purity specification
Specification review
≥95% (HPLC) or ≥98% (GC) from multiple vendors
Broad supplier base with defined purity may reduce batch variability
Verify current lot certificate of analysis for exact purity
Supply Chain Procurement Quality Assurance

Applications of 1-(4-(4-Chlorophenoxy)phenyl)ethanone


Anti-inflammatory and Analgesic Intermediates

As a building block with a balanced electrophilicity profile (Evidence Item 3), 1-(4-(4-Chlorophenoxy)phenyl)ethanone is particularly well‑suited for constructing diaryl ketone‑based pharmacophores. Its single para‑chlorine substituent provides sufficient electron‑withdrawal to direct subsequent functionalization while avoiding the excessive deactivation seen in the dichloro analog, making it a preferred intermediate for non‑steroidal anti‑inflammatory drug (NSAID) candidates and analgesics .

Robust Solid-State Process Development

For pilot‑scale or manufacturing processes, the elevated melting point of 66–74 °C (Evidence Item 1) ensures that the compound remains a free‑flowing solid under typical ambient and refrigerated storage conditions. This thermal stability, coupled with a melting point sufficiently distinct from both the non‑chlorinated and dichloro analogs (Evidence Item 2), simplifies purification by crystallization and minimizes material loss due to caking or melting, thereby improving overall process economics.

Agrochemical Intermediate with Reliable Supply

The compound’s established role in herbicide development, particularly as a precursor to chloroxuron [1], leverages its single‑chlorine substitution pattern for optimal biological activity. Procurement teams benefit from the compound’s consistent availability and high purity specifications (Evidence Item 4), which reduce the risk of supply disruptions and ensure reproducible performance in large‑scale agrochemical syntheses.

Application
Selection Property
Validation Focus
NSAID pharmacophore synthesis
Balanced electrophilicity profile
Confirm reactivity and regioselectivity for diaryl ketone functionalization
Purification process development
Distinct melting point range
Verify effective crystallization separation from structurally related diaryl ether analogs
Herbicide precursor synthesis
Reliable supply and purity
Verify batch consistency and defined purity specifications

Technical Documentation Hub

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